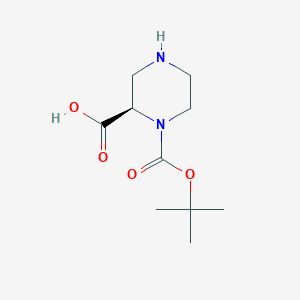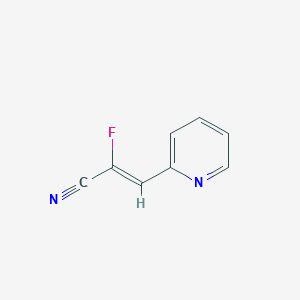
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile is an organic compound that features a pyridine ring substituted with a fluorine atom and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile typically involves the introduction of a fluorine atom and a nitrile group onto a pyridine ring. One common method is the halogen-metal exchange reaction followed by the introduction of the nitrile group. For example, starting with 2-bromopyridine, a halogen-metal exchange can be performed using a reagent like n-butyllithium, followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The nitrile group can then be introduced using a cyanation reagent like copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of more cost-effective and readily available reagents may be considered to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives such as amines or alcohols.
Aplicaciones Científicas De Investigación
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of (Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler analog with only a fluorine atom on the pyridine ring.
3-Cyanopyridine: Contains a nitrile group but lacks the fluorine atom.
2,3-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
Uniqueness
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile is unique due to the combination of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
140137-14-0 |
|---|---|
Fórmula molecular |
C8H5FN2 |
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
Clave InChI |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
SMILES isomérico |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES canónico |
C1=CC=NC(=C1)C=C(C#N)F |
Sinónimos |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



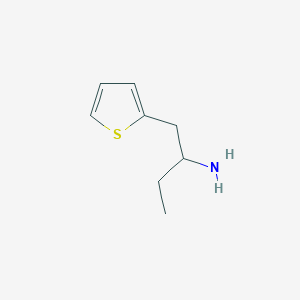




![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
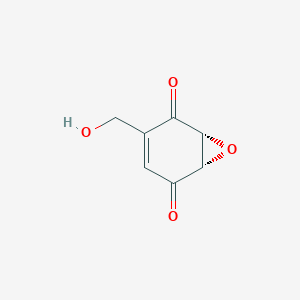

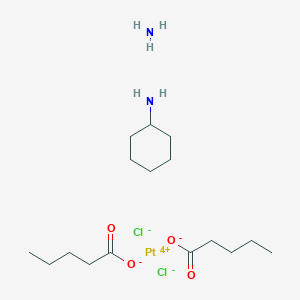
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)
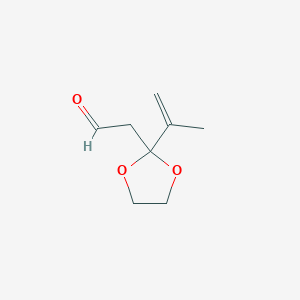
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
